molecular formula C16H22N4O2 B256620 N'~1~,N'~4~-dibutylideneterephthalohydrazide

N'~1~,N'~4~-dibutylideneterephthalohydrazide

Cat. No. B256620
M. Wt: 302.37 g/mol
InChI Key: LITAVIDYAWMEIF-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-dibutylideneterephthalohydrazide (DBTH) is a hydrazone derivative that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. DBTH is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.

Mechanism of Action

The mechanism of action of N'~1~,N'~4~-dibutylideneterephthalohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'~1~,N'~4~-dibutylideneterephthalohydrazide has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'~1~,N'~4~-dibutylideneterephthalohydrazide are diverse and depend on the specific application. In medicine, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and hepatitis B, and inhibit the growth of bacteria such as Staphylococcus aureus. In agriculture, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been shown to promote plant growth and increase crop yields. In materials science, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been used as a building block for the synthesis of porous materials with potential applications in gas storage and separation.

Advantages and Limitations for Lab Experiments

One advantage of using N'~1~,N'~4~-dibutylideneterephthalohydrazide in lab experiments is its versatility. N'~1~,N'~4~-dibutylideneterephthalohydrazide can be easily synthesized and modified to suit specific applications. Another advantage is its low toxicity, which makes it suitable for use in biological systems. However, one limitation of using N'~1~,N'~4~-dibutylideneterephthalohydrazide is its low solubility in water, which can limit its use in aqueous environments. Another limitation is its relatively low stability, which can limit its shelf life and require special storage conditions.

Future Directions

There are many future directions for the study of N'~1~,N'~4~-dibutylideneterephthalohydrazide. In medicine, N'~1~,N'~4~-dibutylideneterephthalohydrazide has shown promise as a potential anticancer agent, and further studies are needed to elucidate its mechanism of action and optimize its efficacy. In agriculture, N'~1~,N'~4~-dibutylideneterephthalohydrazide has shown potential as a plant growth regulator and pesticide, and further studies are needed to optimize its use and minimize its environmental impact. In materials science, N'~1~,N'~4~-dibutylideneterephthalohydrazide has shown potential as a building block for the synthesis of porous materials with potential applications in gas storage and separation, and further studies are needed to optimize its properties and explore its potential in other applications.

Synthesis Methods

N'~1~,N'~4~-dibutylideneterephthalohydrazide can be synthesized by the condensation reaction between terephthalic acid and butyl hydrazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields N'~1~,N'~4~-dibutylideneterephthalohydrazide as a yellow crystalline solid that can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N'~1~,N'~4~-dibutylideneterephthalohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been shown to have antitumor, antiviral, and antibacterial activities. In agriculture, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been used as a plant growth regulator and as a pesticide. In materials science, N'~1~,N'~4~-dibutylideneterephthalohydrazide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

properties

Product Name

N'~1~,N'~4~-dibutylideneterephthalohydrazide

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

1-N,4-N-bis[(E)-butylideneamino]benzene-1,4-dicarboxamide

InChI

InChI=1S/C16H22N4O2/c1-3-5-11-17-19-15(21)13-7-9-14(10-8-13)16(22)20-18-12-6-4-2/h7-12H,3-6H2,1-2H3,(H,19,21)(H,20,22)/b17-11+,18-12+

InChI Key

LITAVIDYAWMEIF-JYFOCSDGSA-N

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC=C(C=C1)C(=O)N/N=C/CCC

SMILES

CCCC=NNC(=O)C1=CC=C(C=C1)C(=O)NN=CCCC

Canonical SMILES

CCCC=NNC(=O)C1=CC=C(C=C1)C(=O)NN=CCCC

Origin of Product

United States

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